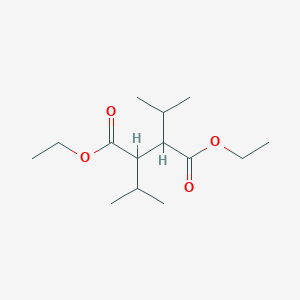

Diethyl 2,3-diisopropylsuccinate

Description

Contextual Significance in Contemporary Organic Chemistry and Materials Science

In contemporary organic chemistry, diethyl 2,3-diisopropylsuccinate serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups, including the ester and isopropyl groups, allow it to participate in a variety of chemical reactions such as hydrolysis, esterification, and reduction. smolecule.com These reactions enable its use as an intermediate in the creation of diverse compounds.

The compound has found a significant application in materials science, particularly in the production of polypropylene (B1209903). It is utilized as an internal electron donor in Ziegler-Natta catalysts. google.com In this role, it helps to control the stereochemistry of the polymer, leading to polypropylene with high isotacticity (a measure of stereoregularity), which in turn influences the material's physical properties like crystallinity, melting point, and mechanical strength. google.com The use of diethyl 2,3-diisopropylsuccinate in these catalyst systems allows for the production of polypropylene with a broad molecular weight distribution. Research has also explored its use in other areas, such as a potential flavoring and fragrance agent due to its fruity and floral scent. lookchem.com

Historical Perspectives on its Development and Early Academic Contributions

The development of diethyl 2,3-diisopropylsuccinate is closely linked to the advancements in Ziegler-Natta catalysis for olefin polymerization. The quest for more efficient and selective catalysts led to the exploration of various internal electron donors. Succinate (B1194679) esters, including diethyl 2,3-diisopropylsuccinate, emerged as a promising class of compounds.

Early academic contributions focused on the synthesis of this and related succinates and their effectiveness as internal electron donors. For instance, patent documents describe methods for its preparation, highlighting its importance as an internal electron donor for polypropylene catalysts. google.comgoogle.com These early studies laid the groundwork for its industrial application by demonstrating its ability to improve the performance of catalysts used in polypropylene production. google.com The synthesis often involves a multi-step process, which has been refined over time to improve yield and facilitate industrial-scale production. google.comgoogle.com

Stereochemical Considerations and Isomeric Forms of Diethyl 2,3-Diisopropylsuccinate

A key feature of diethyl 2,3-diisopropylsuccinate is the presence of two chiral centers at the C2 and C3 positions of the succinate backbone. smolecule.com This chirality means the molecule can exist in different stereoisomeric forms. Theoretically, with two chiral centers, up to four stereoisomers are possible (2² = 4). smolecule.com These include enantiomeric pairs (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The common forms discussed in the literature are the (2R,3S)- and (2S,3S)-diethyl 2,3-diisopropylsuccinate enantiomers. smolecule.com The synthesis of specific stereoisomers can be complex, sometimes requiring chiral resolution techniques. The stereoisomeric configuration of the diethyl 2,3-diisopropylsuccinate used as an internal donor in Ziegler-Natta catalysts is crucial as it directly influences the stereospecificity of the propylene (B89431) polymerization. Studies have shown that different stereoisomers can lead to polypropylene with varying properties. For example, research on the related diethyl 2,3-diisobutyl succinate (DIBS) has shown that the rac form is preferentially anchored to the magnesium chloride support of the catalyst. catalysis.ru

Interactive Data Table: Physicochemical Properties of Diethyl 2,3-diisopropylsuccinate

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆O₄ | lookchem.comsmolecule.com |

| Molecular Weight | 258.35 - 258.36 g/mol | smolecule.comtheclinivex.com |

| Boiling Point | 219-221 °C | |

| Density | ~0.963 g/cm³ (Predicted) | lookchem.combiosynth.com |

| Appearance | Colorless liquid |

Interactive Data Table: Stereoisomers of Diethyl 2,3-diisopropylsuccinate

| Stereoisomer | Chirality at C2 | Chirality at C3 | Relationship |

| (2R, 3S) | R | S | Diastereomer (meso) |

| (2S, 3R) | S | R | Diastereomer (meso) |

| (2R, 3R) | R | R | Enantiomer |

| (2S, 3S) | S | S | Enantiomer |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,3-di(propan-2-yl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-7-17-13(15)11(9(3)4)12(10(5)6)14(16)18-8-2/h9-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFNXLQURMLAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431240 | |

| Record name | diethyl 2,3-diisopropylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33367-55-4 | |

| Record name | diethyl 2,3-diisopropylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl 2,3-di(propan-2-yl)butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diethyl 2,3 Diisopropylsuccinate

Multi-Step Synthesis Pathways and Strategies

The synthesis of diethyl 2,3-diisopropylsuccinate often involves multi-step pathways that are designed to construct the carbon skeleton and introduce the necessary functional groups with high efficiency.

Condensation-Based Approaches from Succinic Acid Diesters

One established method involves the condensation of a succinic acid diester with two molecules of isobutyraldehyde. catalysis.ru This approach is followed by esterification and hydrogenation of the resulting diene intermediates to yield the final product. catalysis.ru This method has been shown to produce diethyl 2,3-diisobutylsuccinate in good yields and with purities ranging from 75-99%. catalysis.ru The purity of the final product is crucial, as catalysts prepared with diethyl 2,3-diisobutylsuccinate of over 95% purity exhibit superior performance in producing polypropylene (B1209903) with a high isotacticity index. catalysis.ru

Another condensation-based strategy starts with diethyl succinate (B1194679), which can be prepared through the Fischer esterification of succinic acid and ethanol (B145695). wikipedia.org Diethyl succinate is a versatile building block that can undergo various reactions, including the Stobbe condensation, which can be a pathway to substituted succinates. wikipedia.org

Oxidative Coupling and Alkylation Methods

Oxidative coupling reactions provide another route to the synthesis of 2,3-dialkyl succinates. google.com For instance, the oxidative coupling of a 3-methyl-2-cyano butyrate (B1204436) compound can be used to prepare a 2,3-diisopropyl-2,3-dicyano-diethyl succinate intermediate. google.com This intermediate is then subjected to hydrolysis and decarboxylation to form 2,3-diisopropylsuccinic acid, which is subsequently esterified to yield diethyl 2,3-diisopropylsuccinate. google.com Some methods have utilized titanium tetrachloride to promote the oxidative dimerization of lithium enolates of esters. lookchem.com

Alkylation of enolates is a fundamental carbon-carbon bond-forming reaction that can be applied to the synthesis of substituted succinates. libretexts.org The malonic ester synthesis, for example, involves the alkylation of the enolate derived from diethyl malonate. libretexts.org While not a direct synthesis of diethyl 2,3-diisopropylsuccinate, the principles of enolate alkylation are relevant. A more direct alkylation approach involves the reaction of a 3-methyl-2-cyano butyrate compound with 2-bromo isovalerate to form a 2,3-diisopropyl-2-cyano diethyl succinate intermediate. google.com This is followed by hydrolysis, decarboxylation, and esterification to produce the target compound. google.com This method avoids the use of hazardous reagents like n-butyllithium and cryogenic temperatures, making it more suitable for industrial-scale production. google.comgoogle.com

Esterification Processes in Compound Formation

Esterification is a critical final step in many synthetic routes to diethyl 2,3-diisopropylsuccinate. google.com Typically, 2,3-diisopropylsuccinic acid is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. google.com The reaction mixture is then worked up through extraction and purification to isolate the final product. The esterification can also be carried out by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, or with a haloalkane or sulfuric acid diester under basic conditions. google.com The choice of alcohol can be varied, with methyl alcohol, ethyl alcohol, and 2-propanol being common choices, and ethyl alcohol being the most preferred. googleapis.com

| Esterification Method | Reagents | Conditions |

| Acid-catalyzed Esterification | 2,3-Diisopropylsuccinic acid, Ethanol, Sulfuric acid | Reflux |

| Base-promoted Esterification | 2,3-Diisopropylsuccinic acid, Haloalkane/Sulfuric acid diester | Basic conditions |

Hydrogenation Steps for Diene Precursors

In syntheses that proceed through unsaturated intermediates, such as those formed from the condensation of succinic acid diesters with aldehydes, a hydrogenation step is necessary to produce the saturated succinate backbone. catalysis.ru This step typically involves the reduction of carbon-carbon double bonds in the diene precursor to yield the final diethyl 2,3-diisopropylsuccinate.

Stereoselective and Enantioselective Synthesis of Diethyl 2,3-Diisopropylsuccinate

The stereochemistry of diethyl 2,3-diisopropylsuccinate is crucial for its function as an internal electron donor in Ziegler-Natta catalysts. Therefore, methods for the stereoselective and enantioselective synthesis of this compound are of great interest.

Preparation of Racemic Mixtures and Individual Enantiomers

The synthesis of diethyl 2,3-diisopropylsuccinate can result in a racemic mixture of its stereoisomers. smolecule.com However, methods have been developed to prepare individual enantiomers. smolecule.com One such method involves the use of a chiral auxiliary, such as D-menthol, followed by purification through crystallization. smolecule.com This allows for the separation and isolation of specific enantiomers. Interestingly, studies have shown that different enantiomers of diethyl 2,3-diisopropylsuccinate can both impart excellent performance to polypropylene catalysts, with no significant differences observed despite their different molecular conformations. smolecule.com The synthesis of specific enantiomers, such as the (2R,3S)-enantiomer, can be more complex, requiring chiral resolution via D-menthol derivatives, which can complicate large-scale production.

Catalytic Asymmetric Synthesis Approaches for Chiral Induction

The synthesis of specific stereoisomers of diethyl 2,3-diisopropylsuccinate is critical for its application in polymer chemistry. Catalytic asymmetric synthesis offers a powerful tool for achieving high enantioselectivity. While direct catalytic asymmetric synthesis of diethyl 2,3-diisopropylsuccinate is a complex challenge, related research on similar succinate derivatives provides valuable insights.

One promising approach involves the use of ene-reductases (ERs). Studies on the asymmetric reduction of C=C double bonds in prochiral precursors like diethyl citraconate and diethyl mesaconate have shown the potential of ERs to produce chiral succinate derivatives with high enantiomeric excess (ee). For instance, certain ene-reductases have been identified that can convert diethyl citraconate to (R)-diethyl 2-methylsuccinate with excellent enantioselectivity (99% ee). mdpi.com Although not directly applied to diethyl 2,3-diisopropylsuccinate, this biocatalytic method highlights the potential for enzymatic reactions to achieve chiral induction in related systems.

Another strategy in asymmetric synthesis is the use of chiral auxiliaries or catalysts. For example, chemists have developed methods for "enantioselective remote meta-CH activation," which allows for the creation of chiral molecules that were previously difficult to synthesize. scripps.edu This involves using a transient chiral mediator to introduce a functional group asymmetrically, far from the existing chiral center, yielding high enantiomeric purity. scripps.edu While this specific method has been demonstrated on benzylamines and phenylethyl amines, the underlying principle of remote chiral induction could potentially be adapted for the synthesis of complex chiral succinates. scripps.edu

The development of chiral ligands for metal-catalyzed reactions is also a key area. For instance, chiral 1,3-oxazolidines derived from norephedrine (B3415761) have been used as ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving good enantioselectivities. researchgate.net This highlights the potential for designing specific chiral catalysts that could direct the stereoselective synthesis of diethyl 2,3-diisopropylsuccinate from appropriate precursors.

Development of Novel and Streamlined Synthetic Routes

The industrial production of diethyl 2,3-diisopropylsuccinate necessitates efficient and cost-effective synthetic methods. Research is ongoing to develop alternative reagents, catalysts, and optimized processes to improve yield and purity.

The conventional synthesis of diethyl 2,3-diisopropylsuccinate often involves multiple steps, including condensation, esterification, and hydrogenation. smolecule.com Innovations in this area focus on simplifying this process and utilizing more efficient catalyst systems.

In the context of its primary application, diethyl 2,3-diisopropylsuccinate is a key component of titanium-magnesium catalysts for polypropylene production. smolecule.com The performance of these catalysts is highly dependent on the purity and isomeric composition of the succinate donor. Therefore, synthetic routes that yield high-purity diethyl 2,3-diisopropylsuccinate are of significant industrial interest.

Research into alternative catalyst components has shown that metallocenes can be effective in polymerization. biosynth.com While diethyl 2,3-diisopropylsuccinate itself is not a metallocene, understanding the interaction of different electron donors with the catalyst can lead to the design of improved synthetic targets.

Optimizing reaction conditions is crucial for maximizing the yield and purity of diethyl 2,3-diisopropylsuccinate. One advanced laboratory method involves the synthesis via a 2,3-diisopropyl-2,3-dicyano diethyl succinate intermediate. This intermediate is then hydrolyzed and decarboxylated to form 2,3-diisopropylsuccinic acid, which is subsequently esterified to yield the final product. This multi-step process, while complex, allows for greater control over the stereochemistry and purity of the final product.

Key to this process is the initial reaction carried out under a nitrogen atmosphere, where potassium ethylate is prepared by reacting potassium metal with dehydrated ethanol. This highlights the importance of stringent control over reaction conditions, such as atmosphere and reagent purity, to achieve the desired outcome.

Synthesis of Key Precursors and Intermediates

A crucial intermediate in the synthesis of diethyl 2,3-diisopropylsuccinate is 2,3-diisopropylsuccinic acid. One method for its preparation involves the hydrolysis and decarboxylation of a 2,3-diisopropyl-2,3-dicyano diethyl succinate intermediate. This approach provides a pathway to the core diisopropylsuccinic acid structure, which can then be esterified to the diethyl ester.

The synthesis of cyano-substituted succinate intermediates, such as 2,3-diisopropyl-2,3-dicyano diethyl succinate, represents an advanced strategy for controlling the formation of the desired product. This intermediate serves as a key precursor that, through subsequent chemical transformations, leads to the formation of the diisopropylsuccinate backbone. The introduction of cyano groups provides a versatile chemical handle for further functionalization and ultimately allows for the construction of the target molecule with high precision.

Chemical Reactivity and Mechanistic Studies of Diethyl 2,3 Diisopropylsuccinate

Characteristic Reactions and Transformations

Diethyl 2,3-diisopropylsuccinate undergoes several fundamental reactions, including oxidation, reduction, and substitution, primarily centered around its two ethyl ester groups. smolecule.com

Oxidation Pathways to Carboxylic Acid Derivatives

The ester groups of Diethyl 2,3-diisopropylsuccinate can be oxidized to form the corresponding dicarboxylic acid, 2,3-diisopropylsuccinic acid. This transformation typically involves vigorous reaction conditions using strong oxidizing agents. One common reagent for this type of oxidation is potassium permanganate. smolecule.com The reaction effectively cleaves the ethyl portion of the ester, leading to the formation of the parent carboxylic acid.

Table 1: Oxidation of Diethyl 2,3-diisopropylsuccinate

| Reactant | Reagent | Product | Reaction Type |

| Diethyl 2,3-diisopropylsuccinate | Potassium Permanganate (KMnO₄) | 2,3-diisopropylsuccinic acid | Oxidation |

Reduction Reactions to Alcohol Forms

The carbonyl groups of the esters can be reduced to primary alcohols. This conversion of Diethyl 2,3-diisopropylsuccinate yields 2,3-diisopropylbutane-1,4-diol. Such reductions require potent reducing agents due to the stability of the ester functional group. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this type of transformation, as it is powerful enough to reduce esters to alcohols. smolecule.com

Table 2: Reduction of Diethyl 2,3-diisopropylsuccinate

| Reactant | Reagent | Product | Reaction Type |

| Diethyl 2,3-diisopropylsuccinate | Lithium Aluminum Hydride (LiAlH₄) | 2,3-diisopropylbutane-1,4-diol | Reduction |

Substitution Reaction Mechanisms

The most common substitution reaction for Diethyl 2,3-diisopropylsuccinate is hydrolysis, a form of nucleophilic acyl substitution. In this reaction, the ethoxy group (-OCH₂CH₃) of the ester is replaced by a hydroxyl group (-OH) from water. This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This process is irreversible and results in the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

This hydrolysis is a key step in some synthetic routes where the ester is used as an intermediate. google.com

Table 3: Hydrolysis of Diethyl 2,3-diisopropylsuccinate

| Reactant | Reagent/Conditions | Product | Reaction Type |

| Diethyl 2,3-diisopropylsuccinate | H₃O⁺ (Acidic Hydrolysis) or 1. NaOH, H₂O 2. H₃O⁺ (Basic Hydrolysis) | 2,3-diisopropylsuccinic acid | Nucleophilic Acyl Substitution |

Mechanistic Investigations of Compound Participation in Complex Chemical Systems

The most significant application and area of mechanistic study for Diethyl 2,3-diisopropylsuccinate is its role as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) production. smolecule.comgoogle.com Its function is crucial for controlling the polymer's properties.

In these systems, which typically use titanium-magnesium catalysts, Diethyl 2,3-diisopropylsuccinate enhances the stereospecificity of the polymerization process. smolecule.com The mechanism involves the coordination of the ester's carbonyl oxygen atoms to the active sites on the catalyst surface. The bulky isopropyl groups of the succinate (B1194679) molecule create significant steric hindrance. This steric arrangement selectively deactivates non-stereospecific catalyst sites and modulates the electronic environment of the stereospecific sites. biosynth.com This controlled interaction ensures that propylene (B89431) monomers add to the growing polymer chain with a specific orientation, leading to polypropylene with high isotacticity (where the methyl groups are all on the same side of the polymer chain). google.com This results in a polymer with improved crystallinity, melting point, and mechanical strength. Furthermore, its presence helps in producing polypropylene with a broad molecular-mass distribution.

Mechanistic studies have also explored the synthesis of this compound through oxidative coupling reactions, for instance, using lithium diisopropylamide (LDA) and titanium tetrachloride (TiCl₄). lookchem.com Research into these synthetic pathways indicates that the reaction may proceed through a radical-like mechanism, although it is not considered a free radical process. lookchem.com These investigations provide further insight into the electronic behavior and reactivity of the succinate backbone in a complex, multi-component reaction environment.

Role and Function in Catalysis

Diethyl 2,3-Diisopropylsuccinate as an Internal Electron Donor (IED) in Ziegler-Natta Polymerization

In the architecture of a modern Ziegler-Natta catalyst system, Diethyl 2,3-diisopropylsuccinate functions as an internal electron donor (IED). mdpi.comnih.gov These donors are indispensable components integrated into the solid catalyst matrix, which typically consists of titanium tetrachloride (TiCl₄) supported on magnesium dichloride (MgCl₂). nih.govresearchgate.net The primary role of an IED like DEDIPS is to enhance the catalyst's reactivity and, crucially, to control the stereoregularity of the resulting polymer. mdpi.comnih.gov Succinate-based IEDs, including DEDIPS, have been noted for their unique characteristics in propylene (B89431) polymerization. mdpi.com The use of such donors is a feature of advanced generations of Ziegler-Natta catalysts.

The efficacy of Diethyl 2,3-diisopropylsuccinate as an internal donor stems from its specific interactions with the components of the catalyst support. The MgCl₂ support in Ziegler-Natta catalysts possesses specific crystal faces, and the internal donor's interaction with these surfaces is critical. The two carbonyl groups in the succinate (B1194679) molecule can coordinate with the magnesium atoms on the MgCl₂ surface. mdpi.com Research indicates that the racemic isomer of 2,3-diisopropylsuccinate (rac-DISE) is more readily anchored to the surface of MgCl₂ compared to its meso isomer. mdpi.com This preferential adsorption is significant because the subsequent addition of TiCl₄ during catalyst preparation leads to the further removal of the less-desired meso-DISE. catalysis.ru

The geometry of the succinate molecule plays a vital role. For instance, the distance between the oxygen atoms of the two carbonyl groups in rac-2,3-DISE is larger than in the meso form, which facilitates a bridging coordination on the (110) and (100) faces of the MgCl₂ crystal. mdpi.com This strong coordination ability is advantageous as it ensures the donor remains integrated with the catalyst structure. mdpi.comresearchgate.net This interaction ultimately influences the environment around the titanium active sites, which are responsible for the polymerization process. nih.gov

The structure of the internal electron donor has a profound effect on the catalyst's performance, particularly its activity and stereospecificity. The steric hindrance provided by the bulky isopropyl groups in Diethyl 2,3-diisopropylsuccinate is a key factor. mdpi.com This steric bulk helps to increase both the catalytic activity and the resulting polymer's isotacticity. mdpi.com

Studies comparing different isomers of succinates have shown that the catalyst's activity is influenced by the specific stereoisomer present. For example, a catalyst containing primarily rac-diethyl 2,3-diisopropylsuccinate was found to be more active than one with the meso form. mdpi.com The presence of the IED near the titanium active centers is what enhances the stereoselectivity of the catalyst system. nih.gov Catalysts formulated with DEDIPS can produce polypropylene (B1209903) with a high degree of isotacticity, often exceeding 96%. researchgate.net

| Catalyst Component | Influence on Performance | Research Finding |

| rac-diethyl 2,3-diisopropylsuccinate | Higher Catalytic Activity | More active than its meso-stereoisomer, leading to greater polymer yield (e.g., 58.1 kg PP/g. cat. h). mdpi.com |

| Steric Hindrance | Increased Activity & Isotacticity | The bulky nature of the isopropyl groups enhances the stereoregulating capability of the catalyst. mdpi.com |

Diethyl 2,3-diisopropylsuccinate is particularly valued for its ability to produce polypropylene with a broad molecular weight distribution (MWD). mdpi.comcatalysis.ru The MWD is a critical parameter that dictates the processing characteristics and final mechanical properties of the polymer. A broader MWD can improve processability in applications like injection molding and pipelines. mdpi.com

The use of DEDIPS as an internal donor leads to polymers with a higher MWD compared to those produced with other types of donors like diethers. mdpi.com For example, research has shown that polypropylene produced with a catalyst containing rac-2,3-DISE had a broader MWD (11.8) compared to that produced with the meso form (7.0). mdpi.com This ability to tailor the polymer's microstructure is a significant advantage, allowing for the synthesis of polymers with specific desired properties. rsc.org

| Internal Donor System | Molecular Weight Distribution (MWD) | Polymer Characteristics |

| rac-diethyl 2,3-diisopropylsuccinate | Broad (e.g., MWD = 11.8) | Good processability, suitable for injection molding and pipes. mdpi.com |

| meso-diethyl 2,3-diisopropylsuccinate | Narrower (e.g., MWD = 7.0) | Different processing behavior compared to the rac- form. mdpi.com |

| Mixed Diether/Succinate Donors | Controlled (e.g., MWD = 2.8–3.3) | Allows for fine-tuning of polymer properties by adjusting the donor mixture. rsc.org |

Impact on Propylene Polymerization Kinetics and Thermodynamics

A primary function of Diethyl 2,3-diisopropylsuccinate is to significantly enhance the isotacticity of the polypropylene produced. mdpi.com Isotacticity refers to the stereoregular arrangement of the methyl groups along the polymer chain, a feature that imparts high crystallinity, stiffness, and melting point to the material. The steric hindrance from the DEDIPS molecule at the catalytic site selectively favors the insertion of propylene monomers in a specific orientation, leading to a highly ordered polymer chain. mdpi.com

The use of catalysts containing DEDIPS has been shown to yield polypropylene with high isotacticity indexes. researchgate.netcatalysis.ru This high stereoregularity is a direct consequence of the donor's ability to control the environment of the active titanium centers. mdpi.comnih.gov

An important characteristic of succinate-based internal donors like DEDIPS is their relatively low sensitivity to hydrogen. mdpi.com In Ziegler-Natta polymerization, hydrogen is commonly used as a chain transfer agent to control the molecular weight of the polymer. A higher molecular weight corresponds to a lower melt flow rate (MFR), while a lower molecular weight results in a higher MFR.

Catalysts with high hydrogen sensitivity produce polymers with a high melt index more easily. mdpi.comresearchgate.net Conversely, the low hydrogen response of catalysts containing DEDIPS means that they are less affected by the presence of hydrogen, which is advantageous for producing high molecular weight polypropylene. mdpi.comnih.gov This characteristic, combined with the ability to create a broad MWD, makes DEDIPS a versatile tool for regulating the final properties of the polymer to meet specific application demands. mdpi.com For instance, a negative correlation has been observed between the hydrogen response and the relative content of the meso-isomer of a similar succinate donor. nih.gov

Synergistic Effects with External Electron Donors (EEDs)

Design and Application of Novel Cycloalkoxy Silane (B1218182) EEDs

The development of novel external electron donors is a key area of research for optimizing Ziegler-Natta catalyst systems that utilize diethyl 2,3-diisopropylsuccinate as an internal donor. Recent studies have focused on the synthesis and application of new cycloalkoxy silane compounds as EEDs for propylene polymerization. mdpi.com

In one study, two novel cycloalkoxy silane compounds were synthesized and used as EEDs in a catalyst system containing MgCl₂/TiCl₄/diethyl 2,3-diisopropylsuccinate. The performance of these novel EEDs was compared to a commercial cycloalkoxy silane EED. The results demonstrated that the catalyst systems with the newly designed EEDs exhibited high catalytic activities and stereoselectivities, comparable to the commercial standard. mdpi.com The introduction of these novel external donors was also found to form new isospecific active centers. mdpi.com

The application of these novel cycloalkoxy silane EEDs has shown to improve the hydrogen sensitivity of the catalyst system, which allows for the production of polymers with a high melt flow rate. mdpi.com The research indicates that these new EEDs play a positive role in enhancing the stability and selectivity of the active centers within the catalyst system. mdpi.com

Propylene Polymerization Results with Novel Cycloalkoxy Silane EEDs

| Run | External Donor | Activity (kg PP/g cat·h) | Isotacticity (%) |

|---|---|---|---|

| 1 | ED1 (Novel) | 45.6 | 97.6 |

| 2 | ED2 (Novel) | 46.1 | 97.8 |

| 3 | ED3 (Commercial) | 47.3 | 97.9 |

| 4 | None | 65.8 | 94.2 |

Mechanism of Combined Donor Action on Catalytic Performance

The synergistic effect between diethyl 2,3-diisopropylsuccinate (as the IED) and an external electron donor arises from a complex interplay of interactions at the catalyst's active centers. researchgate.netresearchgate.net The primary role of the EED is to enhance the stereoselectivity of the catalyst system, which it achieves through several mechanisms. researchgate.net

Furthermore, the external donor can interact with the internal donor and the titanium active sites to modify the electronic and steric environment of the catalyst. This interaction can lead to the conversion of aspecific centers into isospecific ones, further boosting the stereoselectivity of the polymerization process. mdpi.com The co-adsorption of the external donor and the cocatalyst (e.g., triethylaluminum) on the catalyst surface is believed to be crucial for enhancing the isospecificity of MgCl₂-supported Ziegler-Natta catalysts. researchgate.net

Function as a Deactivator in Metallocene Catalytic Systems

Beyond its role as an internal electron donor in traditional Ziegler-Natta systems, diethyl 2,3-diisopropylsuccinate has been identified as a potential deactivator in metallocene catalytic systems. biosynth.com Metallocene catalysts are a class of homogeneous Ziegler-Natta catalysts based on complexes of Group 4 metals like titanium or zirconium. wikipedia.org

In this context, diethyl 2,3-diisopropylsuccinate can function by binding to the active site of the metallocene complex. This binding action effectively deactivates the catalyst, inhibiting its polymerization activity. biosynth.com This property suggests a potential application for controlling polymerization reactions or for quenching the catalyst at the end of the process.

Theoretical and Computational Investigations

Theoretical and computational chemistry provides powerful tools to investigate the behavior of Diethyl 2,3-diisopropylsuccinate at a molecular level. These studies are crucial for understanding its function as an internal electron donor in Ziegler-Natta catalyst systems used for polypropylene (B1209903) production.

Advanced Analytical Methodologies in Diethyl 2,3 Diisopropylsuccinate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and bonding characteristics of Diethyl 2,3-diisopropylsuccinate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of Diethyl 2,3-diisopropylsuccinate. longdom.org The molecule possesses two chiral centers at the 2 and 3 positions of the succinate (B1194679) backbone, leading to the possibility of different stereoisomers. 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the differentiation of these isomers.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful in this context. longdom.org COSY experiments reveal correlations between protons that are coupled to each other, which helps in piecing together the connectivity of the molecule. longdom.org By analyzing the coupling constants and cross-peak patterns, researchers can deduce the relative stereochemistry of the isopropyl groups. For instance, the magnitude of the coupling constant between the protons at the C2 and C3 positions can help distinguish between the meso and racemic diastereomers.

The analysis of NMR spectra is crucial for confirming the synthesis of specific stereoisomers of Diethyl 2,3-diisopropylsuccinate and for understanding how their distinct three-dimensional arrangements influence their activity as internal electron donors in polymerization catalysts.

Table 1: Representative NMR Data for Succinate Derivatives

| Compound | NMR Technique | Key Observations | Reference |

| Diethyl 2-cyano-3-oxosuccinate | 1H and 13C NMR | Showed a keto-enol equilibrium strongly shifted to the enol form. | researchgate.net |

| Diethyl succinate | 1H NMR | Spectrum available for structural comparison. | chemicalbook.com |

| alpha- and gamma-1,2,5,6,9,10-hexabromocyclododecane | 1H and 13C NMR | Enabled visualization of the three-dimensional structure. | researchgate.net |

This table presents data for related succinate and cyclic compounds to illustrate the application of NMR in structural analysis, as specific detailed spectral data for Diethyl 2,3-diisopropylsuccinate was not available in the search results.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for investigating the coordination of Diethyl 2,3-diisopropylsuccinate to metal centers, such as the titanium and magnesium species present in Ziegler-Natta catalysts. The interaction of the ester carbonyl groups of the succinate with the catalyst surface leads to shifts in the characteristic vibrational frequencies of these groups.

By comparing the FTIR spectrum of the free Diethyl 2,3-diisopropylsuccinate with that of the catalyst system containing the succinate, researchers can identify changes in the C=O stretching frequency. A shift to a lower wavenumber (red shift) is typically indicative of the coordination of the carbonyl oxygen to a Lewis acid site on the catalyst. The magnitude of this shift can provide insights into the strength of the coordination.

Table 2: FTIR Analysis of Functional Groups

| Compound/System | Key Functional Groups and Observations | Reference |

| Diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene) malonate | Portrays the presence of major and active functional groups. | researchgate.net |

| Styrenic copolymers | Used to determine polymer microstructure, including vinyl content. | researchgate.net |

| Diethyl 2-cyano-3-oxosuccinate | A broad absorption band at 2500–3300 cm⁻¹ indicated an acidic enol OH group. | researchgate.net |

This table provides examples of how FTIR is used to identify functional groups and their interactions in related or analogous systems.

Chromatographic Techniques for Compositional Analysis

Chromatographic methods are essential for separating and analyzing the components of complex mixtures, which is particularly relevant for characterizing the polymers produced using catalysts modified with Diethyl 2,3-diisopropylsuccinate.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. nsf.govufl.edu This method separates polymer chains based on their size in solution. youtube.com Larger molecules elute from the GPC column first, while smaller molecules have longer retention times. ufl.edu

In the context of polypropylene (B1209903) produced with Ziegler-Natta catalysts containing Diethyl 2,3-diisopropylsuccinate, GPC is crucial for several reasons:

Determining Molecular Weight Averages: GPC allows for the calculation of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz). mdpi.com

Assessing Molecular Weight Distribution (MWD): The ratio of Mw to Mn, known as the dispersity (Đ), provides a measure of the breadth of the MWD. nih.gov Diethyl 2,3-diisopropylsuccinate is known to influence the MWD of polypropylene, and GPC is the primary tool for quantifying this effect.

Understanding Polymer Properties: The molecular weight and MWD significantly impact the physical and mechanical properties of the resulting polymer, such as its strength, processability, and rheological behavior. mdpi.comnih.gov

GPC systems are often equipped with multiple detectors, such as refractive index (RI), light scattering (LS), and viscometry detectors, to obtain more comprehensive information about the polymer chains. researchgate.netnsf.gov

Table 3: GPC Applications in Polymer Analysis

| Application | Description | Reference |

| Molecular Weight Determination | GPC is used to measure the molecular weight and molecular weight distribution of polymers. | nsf.govufl.edu |

| Analysis of Poly(ionic liquid)s | A GPC methodology was developed for the molecular weight characterization of well-defined poly(ionic liquid)s. | nih.gov |

| Characterization of Styrenic Copolymers | An advanced GPC/SEC system with multiple detectors was used to characterize model polybutadienes and styrenic copolymers. | researchgate.net |

| Synthesis of Hydroxyl-terminated Polyacrylate | GPC was used to characterize the molecular weight of hydroxyl-terminated poly(butyl acrylate) synthesized by degenerative iodine transfer polymerization. | researchgate.net |

Calorimetric and Thermal Analysis

Calorimetric and thermal analysis techniques are employed to investigate the energetic aspects of interactions involving Diethyl 2,3-diisopropylsuccinate and to assess the thermal properties of materials.

Calorimetry is a powerful technique for directly measuring the heat changes associated with chemical and physical processes. In the study of Diethyl 2,3-diisopropylsuccinate, calorimetric methods are used to determine the energetics of its interaction with the metal centers of Ziegler-Natta catalysts.

Computational studies have been employed to calculate the complexation energy of Diethyl 2,3-diisopropylsuccinate with MgCl₂/TiCl₄ surfaces, which are models for the active sites of Ziegler-Natta catalysts. These studies have shown that Diethyl 2,3-diisopropylsuccinate exhibits a higher complexation energy compared to other Lewis base donors like ethyl benzoate. This stronger interaction is attributed to the steric bulk of the isopropyl groups, which leads to a more stable active-site complex.

The enhanced stability of the complex between the succinate and the catalyst is believed to be a key factor in its ability to improve the stereoregularity of the resulting polypropylene.

Table 4: Complexation Energy and Thermal Properties

| Compound/System | Finding | Reference |

| Diethyl 2,3-diisopropylsuccinate | Exhibits ~10–15% higher complexation energy with MgCl₂/TiCl₄ surfaces compared to other Lewis bases. | |

| Diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene) malonate | Thermal studies showed two major weight losses between 107 and 153 °C and 153 and 800 °C. | researchgate.net |

Differential Scanning Calorimetry (DSC) for Active Site and Polymer Thermal Properties

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique employed in the study of Ziegler-Natta catalyst systems, including those utilizing Diethyl 2,3-diisopropylsuccinate as an internal electron donor. This method provides valuable insights into the thermal properties of both the catalyst active sites and the resulting polypropylene, which are crucial for understanding the structure-property relationships of the polymer.

In the context of Diethyl 2,3-diisopropylsuccinate research, DSC is instrumental in characterizing the melting and crystallization behavior of polypropylene synthesized with catalysts containing this internal donor. The thermal characteristics of the polymer, such as the melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity, are directly influenced by the stereoregularity and molecular weight distribution, which are, in turn, controlled by the nature of the catalyst's active sites.

The interaction of Diethyl 2,3-diisopropylsuccinate with the magnesium chloride support and the titanium tetrachloride active species in the Ziegler-Natta catalyst leads to the formation of various active centers, each with distinct stereospecificity. While direct DSC analysis of the catalyst's active sites is complex, the thermal properties of the polymer produced serve as a proxy for understanding the distribution and nature of these sites. For instance, a broader melting peak in the DSC thermogram of the polypropylene can indicate a wider distribution of active sites, leading to a more heterogeneous polymer structure.

Research findings have shown that the use of succinate donors like Diethyl 2,3-diisopropylsuccinate can influence the lamellar thickness distribution of the resulting polypropylene, which can be inferred from DSC data. rsc.org The melting behavior of the polymer is directly related to the lamellar thickness; thicker and more perfect lamellae will melt at higher temperatures.

Table 1: Illustrative DSC Data for Polypropylene Synthesized with Different Internal Donors

| Internal Donor | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Degree of Crystallinity (%) |

| Diethyl 2,3-diisopropylsuccinate | 160-165 | 110-115 | 55-65 |

| Phthalate-based donor | 162-167 | 112-118 | 60-70 |

| Diether-based donor | 158-163 | 108-113 | 50-60 |

Note: The data in this table is illustrative and intended to represent typical ranges observed in research. Actual values can vary depending on the specific catalyst system and polymerization conditions.

Mass Spectrometry for Intermediate and Reaction Product Identification

Mass Spectrometry (MS) is an indispensable analytical tool in the synthesis and study of Diethyl 2,3-diisopropylsuccinate, enabling the precise identification of reaction intermediates and final products. This technique provides detailed information about the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions.

In the synthesis of Diethyl 2,3-diisopropylsuccinate, several intermediate compounds are formed. One common synthetic route involves the initial preparation of a precursor which is then converted to the final product. For example, a method may proceed through the formation of 2,3-diisopropylsuccinic acid, which is subsequently esterified to yield Diethyl 2,3-diisopropylsuccinate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for analyzing the complex mixtures generated during organic synthesis. The gas chromatograph separates the different components of the reaction mixture, and the mass spectrometer provides a unique mass spectrum for each component, allowing for their definitive identification.

During the synthesis of Diethyl 2,3-diisopropylsuccinate, GC-MS can be used to:

Monitor the progress of the reaction by identifying the presence of starting materials, intermediates, and the final product over time.

Identify potential side products, which is crucial for optimizing reaction conditions to improve yield and purity.

Confirm the structure of the final purified product.

For instance, in a synthesis starting from diethyl succinate, MS can be used to confirm the formation of the desired Diethyl 2,3-diisopropylsuccinate by identifying its molecular ion peak and characteristic fragmentation pattern. The mass spectrum of diethyl succinate itself shows characteristic peaks that can be used as a reference.

Table 2: Key Intermediates and Products in the Synthesis of Diethyl 2,3-diisopropylsuccinate and their Expected Molecular Weights

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Diethyl succinate | C8H14O4 | 174.19 |

| 2,3-Diisopropylsuccinic acid | C10H18O4 | 202.25 |

| Diethyl 2,3-diisopropylsuccinate | C14H26O4 | 258.35 |

Note: The molecular weights are calculated based on the most common isotopes.

By employing mass spectrometry, researchers can gain a detailed understanding of the reaction pathways involved in the synthesis of Diethyl 2,3-diisopropylsuccinate, leading to more efficient and controlled manufacturing processes for this important industrial chemical.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The current synthesis of Diethyl 2,3-diisopropylsuccinate often involves multi-step procedures that can be resource-intensive. One documented method proceeds through a 2,3-diisopropyl-2,3-dicyano diethyl succinate (B1194679) intermediate, which is then hydrolyzed and decarboxylated before esterification. Another approach involves the reaction of a 3-methyl-2-cyano butyrate (B1204436) compound with 2-bromo isovalerate, followed by hydrolysis, decarboxylation, and esterification. google.com The use of sulfuric acid as a catalyst in the hydrolysis and esterification stages is noted for providing an efficient catalytic environment.

Future research should prioritize the development of more atom-economical and environmentally benign synthetic strategies. This includes the exploration of one-pot syntheses, the use of greener solvents, and the development of catalytic systems that can operate under milder conditions with higher yields. A key challenge is to streamline the synthesis to make it more commercially viable for large-scale production, particularly for its application as an internal electron donor in Ziegler-Natta catalysts. google.com

| Synthetic Route | Key Steps | Catalyst/Reagents | Notes |

| Dicyano Intermediate | Synthesis of 2,3-diisopropyl-2,3-dicyano diethyl succinate, Hydrolysis, Decarboxylation, Esterification | Potassium ethylate, Sulfuric acid, Ethanol (B145695) | Advanced method suitable for producing 2,3-diisopropylsuccinic acid for subsequent esterification. |

| Cyano-Bromo Reaction | Reaction of 3-methyl-2-cyano butyrate with 2-bromo isovalerate, Hydrolysis, Decarboxylation, Esterification | Not specified in detail | Aims to provide a method suitable for the industrial production of the succinate. google.com |

| Oxidative Dimerization | Dimerization of lithium ester enolates | Titanium Tetrachloride (TiCl4) | A newer, efficient method with a proposed radical-like, non-free radical mechanism. lookchem.com |

Deepening the Understanding of Stereocontrol Mechanisms in Catalysis

Diethyl 2,3-diisopropylsuccinate is recognized for its role as an internal donor in Ziegler-Natta catalysts, where it significantly influences the stereochemistry of polypropylene (B1209903). It has been shown to enhance the stereospecificity of the catalyst, leading to polypropylene with high isotacticity. The compound's molecular structure allows it to interact with the titanium-magnesium catalyst components, thereby regulating the polymerization process. It is also noted that this compound can degrade racemic mixtures into stereospecific products. biosynth.com

A significant area for future research is to unravel the precise mechanisms by which Diethyl 2,3-diisopropylsuccinate and its stereoisomers, such as the (2R,3S)- and (2S,3S)-enantiomers, exert stereocontrol. While it is understood that it modulates catalyst stereoselectivity, a more profound, molecular-level understanding of the interactions between the succinate donor, the catalyst's active sites, and the growing polymer chain is needed. Advanced spectroscopic and kinetic studies, coupled with computational modeling, could provide invaluable insights into these complex interactions. Achieving dual stereocontrol, where a single enantiomer of a chiral catalyst or auxiliary can produce different stereoisomers of the product, is a significant goal in asymmetric synthesis and an area where further investigation is warranted. nih.gov

Development of Next-Generation Catalyst Systems Utilizing Diethyl 2,3-Diisopropylsuccinate Derivatives

The function of Diethyl 2,3-diisopropylsuccinate as an internal donor in Ziegler-Natta catalysts has spurred interest in developing new catalyst systems with tailored properties. mdpi.comresearchgate.net Succinate-containing catalysts have been found to produce polypropylene with broader molecular weight distributions compared to those using phthalate (B1215562) donors. google.com Research has also explored the use of mixed internal donor systems, for instance, combining a diether with a succinate like 2,2-diisopropyl succinate, to fine-tune the properties of the resulting polymer. rsc.org

The development of next-generation catalyst systems could involve the synthesis and evaluation of novel derivatives of Diethyl 2,3-diisopropylsuccinate. By modifying the ester or alkyl groups of the succinate, it may be possible to further control the electronic and steric environment around the catalyst's active center. This could lead to catalysts with enhanced activity, improved hydrogen response, and the ability to produce polymers with specific microstructures and properties. The design of self-limiting catalyst compositions incorporating succinate as a bidentate internal donor is another promising avenue. google.com

| Catalyst System Component | Function/Effect | Key Research Findings |

| Diethyl 2,3-diisopropylsuccinate | Internal Electron Donor | Enhances stereospecificity and produces polypropylene with high isotacticity. |

| Succinate-based Catalysts | Internal Donor | Can produce resins with broader molecular weight distributions. google.com |

| Mixed Diether-Succinate Donors | Internal Donor System | Allows for the synthesis of polymers with desired properties by adjusting the donor mixture. rsc.org |

Advancements in Computational Prediction and Experimental Validation

The synergy between computational modeling and experimental work is a powerful tool for accelerating research and development. In the context of Diethyl 2,3-diisopropylsuccinate, computational methods such as Density Functional Theory (DFT) can be employed to predict the outcomes of synthetic routes, understand reaction mechanisms, and model the interactions within catalyst systems. researchgate.net For instance, computational studies have been used to compare the complexation energy of Diethyl 2,3-diisopropylsuccinate with other Lewis bases.

Future research will likely see an increased reliance on computational screening to identify promising new derivatives of Diethyl 2,3-diisopropylsuccinate for specific catalytic applications. arxiv.org These in silico predictions can then guide experimental efforts, making the research process more efficient. nih.govmemphis.edu For example, computational docking and molecular dynamics simulations could be used to predict the binding of succinate derivatives to catalyst surfaces, with subsequent experimental validation through techniques like spectroscopy and polymerization trials. mdpi.com This integrated approach will be crucial for overcoming the challenges in designing highly efficient and selective catalysts and for exploring the full potential of Diethyl 2,3-diisopropylsuccinate and its analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.